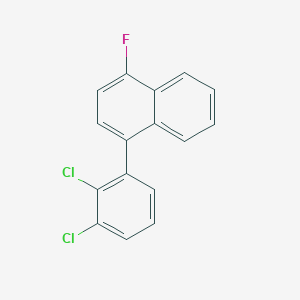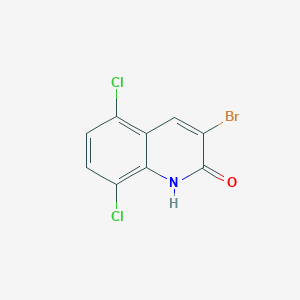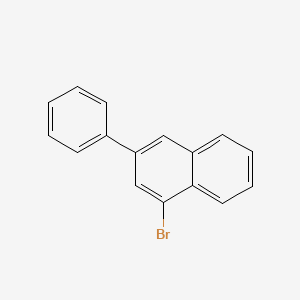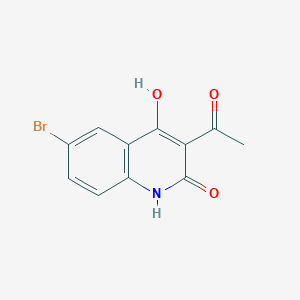![molecular formula C19H15NO2 B11840228 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL CAS No. 82524-06-9](/img/structure/B11840228.png)
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL is a heterocyclic compound that belongs to the chromeno[2,3-B]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and phenol derivatives under basic conditions . The use of catalysts, microwave, and ultrasonic radiation can enhance the efficiency of these reactions . Additionally, one-pot transformations based on the reactions of carbonyl compounds, malononitrile or its derivatives, and CH-acids are also employed .
Industrial Production Methods
Industrial production methods for this compound often involve the use of green chemistry principles. This includes the use of green solvents, catalysts, and other environmentally friendly procedures . Microwave-promoted multicomponent reactions and catalyst-free conditions are also explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL involves its interaction with specific molecular targets. It inhibits mitogen-activated protein kinase MK-2, which plays a role in inflammatory responses . Additionally, it suppresses the expression of tumor necrosis factor TNF-α, which is involved in the regulation of immune cells .
Comparison with Similar Compounds
Similar Compounds
5H-Chromeno[2,3-B]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Coumarins: These compounds have a similar chromene ring but lack the fused pyridine ring.
Thiazolo[4,5-B]pyridines: These compounds have a thiazole ring fused with a pyridine ring and exhibit similar biological activities.
Uniqueness
7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL is unique due to its specific substitution pattern and the presence of both chromene and pyridine rings. This unique structure contributes to its distinct chemical properties and biological activities.
Properties
CAS No. |
82524-06-9 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
7-methyl-5-phenylchromeno[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C19H15NO2/c1-13-9-10-17-16(12-13)19(21,14-6-3-2-4-7-14)15-8-5-11-20-18(15)22-17/h2-12,21H,1H3 |
InChI Key |
FFECTBXCMBEKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2(C4=CC=CC=C4)O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)

![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)





![2,3-Dimethyl-6-[2-(methylamino)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B11840202.png)




